![molecular formula C27H30N4O3 B2379081 N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326806-82-9](/img/no-structure.png)

N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

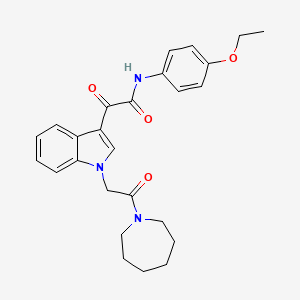

The compound “N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

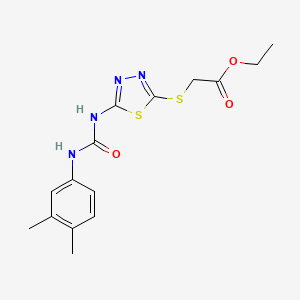

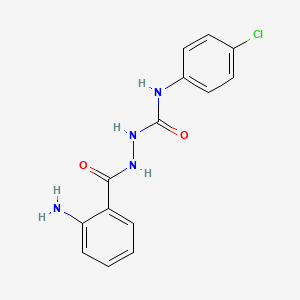

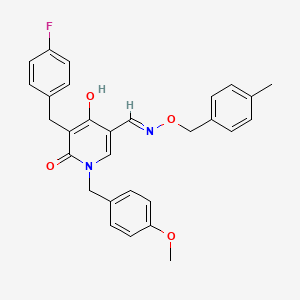

Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Compound 1, with its unique structure, may serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for specific therapeutic purposes.

Anticancer Potential

Heterocycles based on the 1,2,3-triazole moiety have demonstrated anticancer activities . Compound 1’s structure suggests potential interactions with cancer-related pathways. Researchers can investigate its effects on cell proliferation, apoptosis, and metastasis. Additionally, its metabolic stability and toxicity profile should be explored.

Antiviral Properties

1,2,3-Triazoles have been associated with antiviral effects . Compound 1 might inhibit viral replication or entry. Investigating its activity against specific viruses (e.g., influenza, herpes simplex) could reveal promising leads for antiviral drug development.

Materials Science

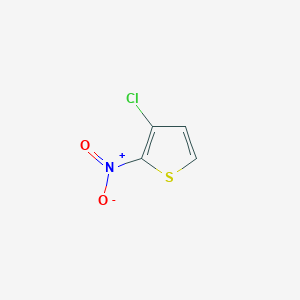

1,2,3-Triazoles exhibit excellent thermal stability . Researchers can explore incorporating compound 1 into polymers, coatings, or materials for specific applications. Its unique structure may impart desirable properties such as flame resistance or enhanced mechanical strength.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves the reaction of 4-(propan-2-yl)benzaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid. The final step involves the reaction of this intermediate with 1-(4-methoxyphenyl)ethylamine to form the desired compound.", "Starting Materials": [ "4-(propan-2-yl)benzaldehyde", "ethyl 2-(4-methoxyphenyl)acetate", "4-amino-3-nitrobenzoic acid", "1-(4-methoxyphenyl)ethylamine" ], "Reaction": [ "4-(propan-2-yl)benzaldehyde + ethyl 2-(4-methoxyphenyl)acetate -> 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one", "2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one + 4-amino-3-nitrobenzoic acid -> 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid", "3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid + 1-(4-methoxyphenyl)ethylamine -> N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide" ] } | |

Número CAS |

1326806-82-9 |

Nombre del producto |

N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide |

Fórmula molecular |

C27H30N4O3 |

Peso molecular |

458.562 |

Nombre IUPAC |

N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |

InChI |

InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32) |

Clave InChI |

MPURQUNXPINURK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)